

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone

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Compound of Interest

Compound Name: 2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2'-Bromo-4'-fluoroacetophenone**, a key building block in modern medicinal and materials chemistry. The document details its discovery and historical context, physicochemical and spectral properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in its practical application.

Introduction

2'-Bromo-4'-fluoroacetophenone, with the CAS number 403-29-2, is a di-halogenated aromatic ketone.^[1] Its structure, featuring a fluorine atom on the phenyl ring and a bromine atom at the alpha-carbon of the acetophenone moiety, imparts unique reactivity that makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the α -bromo group serves as a versatile handle for introducing a wide range of functional groups.^{[2][3]} This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Discovery and History

While a singular discovery paper is not prominently cited in the literature, the emergence of **2'-Bromo-4'-fluoroacetophenone** is closely tied to the advancements in fluorination and bromination techniques in the latter half of the 20th century.^[1] Its development was likely driven by the growing interest in fluorinated compounds in the pharmaceutical and agrochemical industries for the synthesis of novel bioactive molecules.^{[1][2]} The compound is primarily a laboratory-synthesized chemical and is not known to be naturally occurring.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral data for **2'-Bromo-4'-fluoroacetophenone** is provided below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|----------------|
| Molecular Formula | C ₈ H ₆ BrFO | ^[1] |
| Molecular Weight | 217.04 g/mol | |
| CAS Number | 403-29-2 | ^[1] |
| Appearance | White to off-white crystalline solid | ^[1] |
| Melting Point | 47-49 °C | |
| Boiling Point | 150 °C at 12 mmHg | |
| Solubility | Sparingly soluble in water, soluble in methanol and other organic solvents. | ^[1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |
|------------------------|--|-----------|
| ^1H NMR | Spectra available, detailed peak assignments may vary based on solvent and instrument. | [4] |
| ^{13}C NMR | Spectra available. | [4] |
| Infrared (IR) | Spectra available. | [4] |
| Mass Spectrometry (MS) | Spectra available. | [4] |

Synthesis of 2'-Bromo-4'-fluoroacetophenone

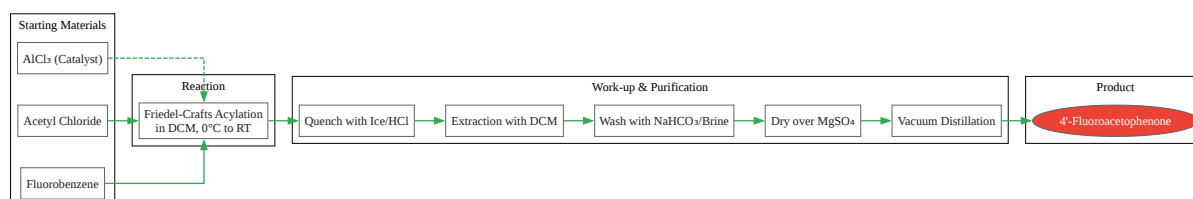
The most common and direct method for the synthesis of **2'-Bromo-4'-fluoroacetophenone** is the α -bromination of its precursor, 4'-fluoroacetophenone.

Synthesis of the Precursor: 4'-Fluoroacetophenone

4'-Fluoroacetophenone is typically synthesized via the Friedel-Crafts acylation of fluorobenzene.

- Materials:
 - Fluorobenzene
 - Acetyl chloride or acetic anhydride
 - Anhydrous aluminum chloride (AlCl_3)
 - Dry dichloromethane (DCM) or other suitable inert solvent
 - Hydrochloric acid (HCl), dilute aqueous solution
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Standard laboratory glassware for inert atmosphere reactions

- Procedure:
 - To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise at 0 °C.
 - After the addition is complete, add fluorobenzene dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude 4'-fluoroacetophenone can be purified by vacuum distillation.



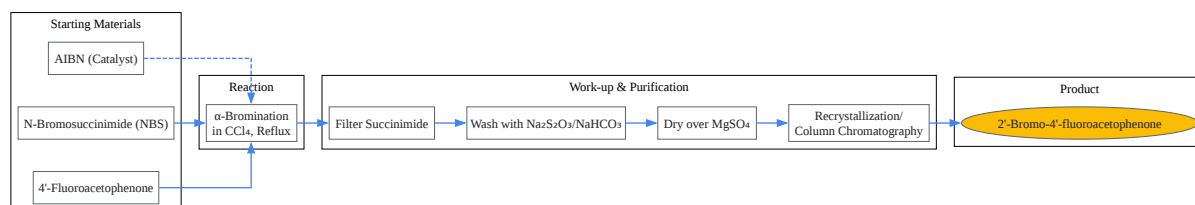
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Figure 1: Workflow for the synthesis of 4'-Fluoroacetophenone.

α -Bromination of 4'-Fluoroacetophenone

- Materials:
 - 4'-Fluoroacetophenone
 - N-Bromosuccinimide (NBS) or Bromine (Br_2)
 - A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., acetic acid)
 - Carbon tetrachloride (CCl_4) or other suitable solvent
 - Saturated aqueous sodium thiosulfate solution
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate (MgSO_4)
 - Standard laboratory glassware
- Procedure:
 - Dissolve 4'-fluoroacetophenone in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.
 - Add N-Bromosuccinimide and a catalytic amount of AIBN (if using a radical pathway) or add bromine dropwise (if using an acid-catalyzed pathway).
 - Heat the mixture to reflux and monitor the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature.
 - If NBS was used, filter off the succinimide byproduct.

- Wash the organic phase with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **2'-Bromo-4'-fluoroacetophenone** can be purified by recrystallization or column chromatography.



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Figure 2: Workflow for the synthesis of **2'-Bromo-4'-fluoroacetophenone**.

Applications in Research and Development

2'-Bromo-4'-fluoroacetophenone is a versatile intermediate with significant applications in several areas of chemical research:

- **Pharmaceutical Synthesis:** It is a key starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.^{[1][2]} The presence of both fluorine and bromine allows for sequential and site-selective reactions to build molecular complexity.

- **Agrochemicals:** Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[1]
- **Materials Science:** The unique electronic properties conferred by the halogen atoms make it a useful building block for the synthesis of functional organic materials with potential applications in electronics and optics.[1]

Safety and Handling

2'-Bromo-4'-fluoroacetophenone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and lachrymatory agent.[5] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2'-Bromo-4'-fluoroacetophenone is a valuable and versatile chemical intermediate with a significant role in the synthesis of complex organic molecules. Its unique structural features provide a platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide has provided a detailed overview of its history, properties, synthesis, and applications to serve as a practical resource for the scientific community.

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